molecular formula C12H17NO2 B12849099 Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate

Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate

Katalognummer: B12849099
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: DMPGBTICXJTKLZ-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is particularly notable for its role in the production of ®-Metalaxyl, a fungicide with significant agricultural applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipase enzymes are often used in this process due to their high enantioselectivity and efficiency . The reaction typically occurs in aqueous media with high concentrations of the substrate, and the product is separated through simple extraction procedures.

Industrial Production Methods

Industrial production of this compound often involves the use of immobilized enzymes to enhance the efficiency and scalability of the process. For example, the esterase from Pseudochrobactrum asaccharolyticum has been used to resolve racemic mixtures of the compound, achieving high conversion rates and enantiomeric excess . This method is environmentally friendly and produces fewer by-products compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of ®-Metalaxyl, the compound inhibits RNA synthesis in fungi, thereby preventing their growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which may have different biological activities.

    Methyl 3-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of the dimethylphenyl group.

    Methyl 3-amino-3-(2-methylphenyl)propanoate: A compound with a single methyl group on the phenyl ring.

Uniqueness

Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of ®-Metalaxyl. Its specific structure allows for efficient interaction with enzymes and other molecular targets, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m1/s1

InChI-Schlüssel

DMPGBTICXJTKLZ-SNVBAGLBSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C(CC(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.